3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole
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Overview
Description
3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 3-position and a pyridin-2-ylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, pyridine-2-carboxaldehyde, and methyl iodide.
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Alkylation: The indole nitrogen is alkylated using pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the 3-position of the indole ring using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or chlorine in chloroform.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Another heterocyclic compound with a similar indole core but different substituents.
5-Butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Shares the pyridin-2-yl group but has a pyrazole ring instead of an indole ring.
Uniqueness
3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with tailored biological activities and material properties.
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-12-10-17(11-13-6-4-5-9-16-13)15-8-3-2-7-14(12)15/h2-10H,11H2,1H3 |
InChI Key |
XDJQVYAUPRYENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=N3 |
Origin of Product |
United States |
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